4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol
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Overview
Description
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol is a catecholamine compound that plays a significant role in various biological processes. It is structurally related to adrenaline and noradrenaline, which are crucial neurotransmitters and hormones in the human body. This compound is known for its involvement in the fight-or-flight response, where it helps prepare the body to respond to stressful situations.
Scientific Research Applications
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in neurotransmission and hormonal regulation.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as asthma, cardiac arrest, and anaphylaxis.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Safety and Hazards
The safety information for “4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol” includes several hazard statements such as H302, H312, H315, H319, H332, H335, and H412 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mechanism of Action
Mode of Action
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol acts as an adrenergic agonist . It interacts with its targets, the α-adrenergic and β-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility . This interaction results in changes in the physiological processes regulated by these receptors .
Biochemical Pathways
The compound affects the adrenergic signaling pathway. Upon binding to the α-adrenergic and β-adrenergic receptors, it triggers a series of biochemical reactions that lead to the activation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that mediates various cellular responses .
Pharmacokinetics
As a prodrug, it is expected to have enhanced absorption and stability compared to its parent compound, epinephrine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability need further investigation.
Biochemical Analysis
Biochemical Properties
As a catecholamine, 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol can interact with various enzymes, proteins, and other biomolecules. It can act as a Bronsted base, capable of accepting a hydron from a donor . This property allows it to participate in various biochemical reactions.
Cellular Effects
As a catecholamine, it may influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. As a catecholamine, it may bind to and activate or inhibit enzymes, leading to changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It would be interesting to investigate which enzymes and cofactors it interacts with, and how it affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-methylphenol.
Alkylation: The aromatic compound undergoes alkylation with an appropriate alkylating agent to introduce the hydroxyethyl group.
Amination: The resulting intermediate is then subjected to amination to introduce the methylamino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process typically includes:
Catalytic Reactions: Catalysts are used to enhance the reaction rates and selectivity.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
Adrenaline (Epinephrine): Structurally similar and shares similar biological functions.
Noradrenaline (Norepinephrine): Another related catecholamine with overlapping roles in neurotransmission and hormonal regulation.
Dopamine: A precursor to adrenaline and noradrenaline, with distinct functions in the central nervous system.
Uniqueness
4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its methyl group at the 2-position and the hydroxyethyl group at the 1-position differentiate it from other catecholamines, leading to unique interactions with adrenergic receptors and distinct physiological effects.
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7-5-8(3-4-9(7)12)10(13)6-11-2/h3-5,10-13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYQPNNFGOHQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CNC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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